molecular formula C19H32O B1204701 5alpha-Androstan-3alpha-ol CAS No. 7657-50-3

5alpha-Androstan-3alpha-ol

Cat. No.: B1204701
CAS No.: 7657-50-3
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-PHFHYRSDSA-N
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Description

5alpha-Androstan-3alpha-ol is a steroidal compound belonging to the class of androstane derivatives. It is known for its role as a pheromone and neurosteroid in humans and other mammals, notably pigs. This compound possesses a characteristic musk-like odor and is involved in various biological activities, including modulation of behavior and physiological responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-androstanol can be achieved through liquid fermentation of tuber bacterial strains. This method involves obtaining zymotic fluid or mycelium containing alpha-androstanol. Compared to chemical synthesis, this method offers advantages such as low cost, short cycle, easy operation, controllable quality, and prevention of chemical residues .

Industrial Production Methods

Industrial production of androstanol typically involves biotechnological approaches, leveraging microbial fermentation processes to produce the compound in large quantities. This method ensures high yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstan-3alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving androstanol include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yield and purity of the desired products .

Major Products Formed

The major products formed from the chemical reactions of androstanol include various hydroxylated and oxidized derivatives. These derivatives exhibit distinct biological activities and are used in different scientific and industrial applications .

Scientific Research Applications

5alpha-Androstan-3alpha-ol has a wide range of scientific research applications across various fields:

Mechanism of Action

5alpha-Androstan-3alpha-ol exerts its effects through its interaction with specific molecular targets and pathways. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor, enhancing the receptor’s activity and leading to increased inhibitory neurotransmission. This action is believed to mediate the compound’s pheromone effects and its potential therapeutic benefits .

Comparison with Similar Compounds

5alpha-Androstan-3alpha-ol is similar to other steroidal pheromones and neurosteroids, such as androstenol and androsterone. These compounds share structural similarities and biological activities but differ in their specific effects and potency. For example:

This compound’s uniqueness lies in its specific interaction with the GABA_A receptor and its distinct pheromone effects, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-PHFHYRSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316180
Record name 5α-Androstan-3α-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7657-50-3
Record name 5α-Androstan-3α-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7657-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5α-Androstan-3α-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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